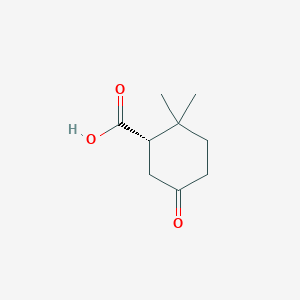
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its oxirane ring, which is a three-membered cyclic ether, and two methyl groups attached to the second and third carbon atoms. The compound’s chirality arises from the presence of two stereocenters, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is environmentally friendly and suitable for industrial scale-up due to its high substrate concentration and product yield .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. The use of engineered bacteria containing carbonyl reductase allows for the asymmetric reduction of substrates, leading to the desired chiral product .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in stereochemical studies.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biochemical processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products
Mécanisme D'action
The mechanism of action of (2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid involves its interaction with molecular targets through its oxirane ring and chiral centers. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The specific pathways and molecular targets depend on the context of its use, such as in biochemical reactions or pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemical properties.
(2S,3S)-Tartaric acid: A dicarboxylic acid with similar chiral centers but different functional groups
Uniqueness
(2S,3S)-2,3-Dimethyloxirane-2-carboxylic acid is unique due to its oxirane ring and specific stereochemistry, which confer distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
171229-14-4 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dimethyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c1-3-5(2,8-3)4(6)7/h3H,1-2H3,(H,6,7)/t3-,5-/m0/s1 |
Clé InChI |
YTQMZWQQWSTMDQ-UCORVYFPSA-N |
SMILES isomérique |
C[C@H]1[C@@](O1)(C)C(=O)O |
SMILES canonique |
CC1C(O1)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


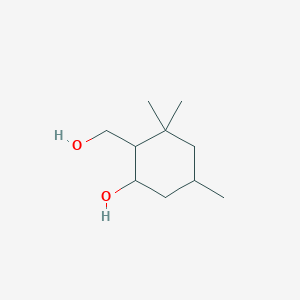
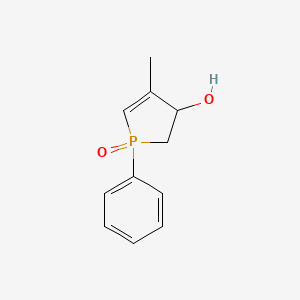
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
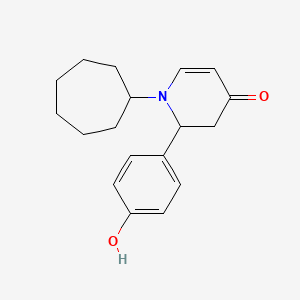
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

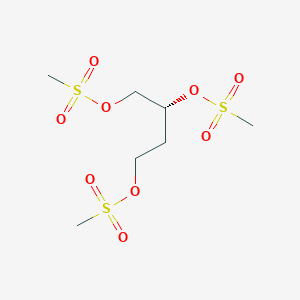
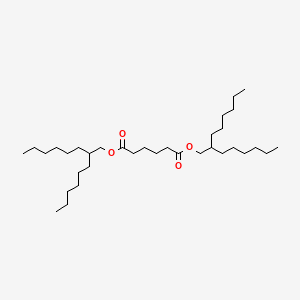
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

